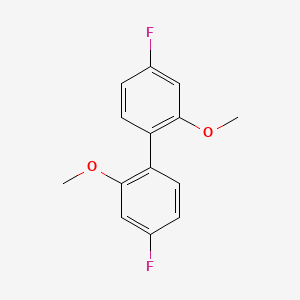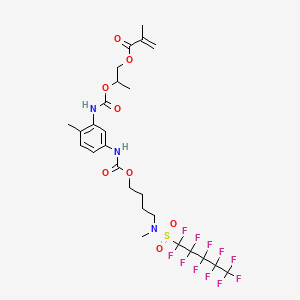![molecular formula C16H25N7O3 B15289223 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)
2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Gly-Gly-Arg-anilide is a tripeptide derivative that consists of glycine, glycine, and arginine residues linked together with an anilide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Gly-Arg-anilide typically involves solid-phase peptide synthesis (SPPS) techniques The process begins with the attachment of the first amino acid (glycine) to a resin, followed by sequential addition of the remaining amino acids (glycine and arginine) using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP)
Industrial Production Methods: On an industrial scale, the production of H-Gly-Gly-Arg-anilide may involve large-scale peptide synthesizers and automated systems to ensure consistency and efficiency. The use of high-throughput techniques and optimization of reaction conditions are crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: H-Gly-Gly-Arg-anilide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize specific functional groups within the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce certain functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of H-Gly-Gly-Arg-anilide, as well as substituted analogs with different functional groups.
Scientific Research Applications
H-Gly-Gly-Arg-anilide has shown promise in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a probe in studying peptide-protein interactions.
Medicine: H-Gly-Gly-Arg-anilide may have therapeutic potential in treating diseases related to peptide and protein dysfunction.
Industry: The compound can be utilized in the development of new materials and technologies, such as biodegradable polymers and drug delivery systems.
Mechanism of Action
The mechanism by which H-Gly-Gly-Arg-anilide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
H-Gly-Gly-Arg-anilide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
H-Gly-Gly-Arg-OH: A tripeptide without the anilide group.
H-Gly-Arg-OH: A dipeptide consisting of glycine and arginine.
H-Gly-Gly-OH: A dipeptide consisting of two glycine residues.
Properties
Molecular Formula |
C16H25N7O3 |
|---|---|
Molecular Weight |
363.42 g/mol |
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide |
InChI |
InChI=1S/C16H25N7O3/c17-9-13(24)21-10-14(25)23-12(7-4-8-20-16(18)19)15(26)22-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,17H2,(H,21,24)(H,22,26)(H,23,25)(H4,18,19,20) |
InChI Key |
UHCNIPHINRNOFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


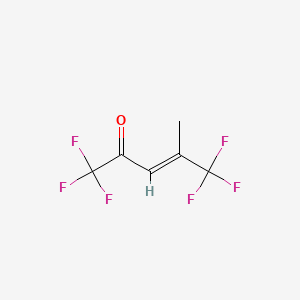

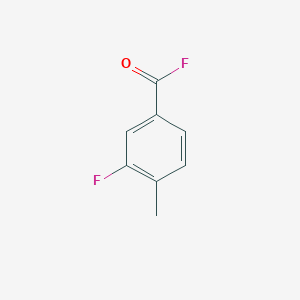
![Disodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetate; formaldehyde;2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfinylamino)acetate; propane](/img/structure/B15289163.png)
![(3R)-3-[3-[(2R)-3-cyanobut-3-en-2-yl]oxy-2-iodophenoxy]-2-methylidenebutanenitrile](/img/structure/B15289171.png)
![2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate](/img/structure/B15289189.png)
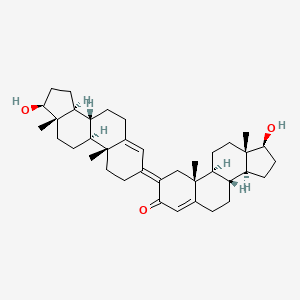
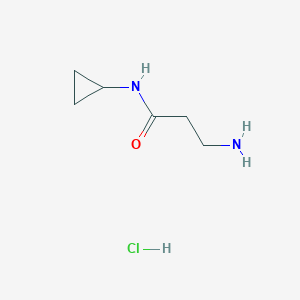
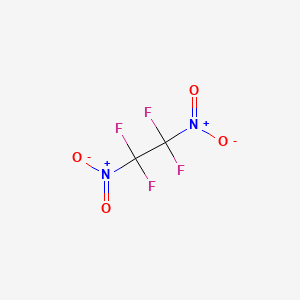
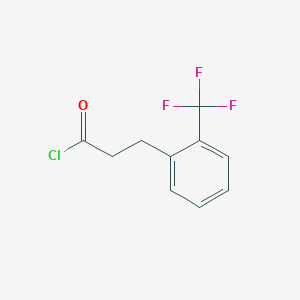
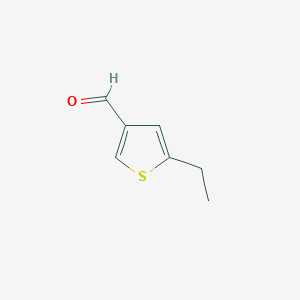
![hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate](/img/structure/B15289235.png)
